1-[Cyano(thiophen-2-yl)methyl]piperidine-4-carboxylicacid
Description
1-[Cyano(thiophen-2-yl)methyl]piperidine-4-carboxylic acid is a piperidine derivative featuring a cyano-substituted thiophene moiety and a carboxylic acid group at the 4-position of the piperidine ring.
- Core Structure: The piperidine-4-carboxylic acid scaffold is common in medicinal chemistry due to its conformational flexibility and hydrogen-bonding capability .
- Substituents: The cyano group (-CN) enhances polarity and may influence electronic properties, while the thiophene ring introduces sulfur-mediated interactions (e.g., π-stacking or hydrophobic effects) .
Properties
IUPAC Name |
1-[cyano(thiophen-2-yl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c13-8-10(11-2-1-7-17-11)14-5-3-9(4-6-14)12(15)16/h1-2,7,9-10H,3-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWVVYUCJSDHCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(C#N)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Cyano(thiophen-2-yl)methyl]piperidine-4-carboxylicacid typically involves the condensation of thiophene derivatives with piperidine carboxylic acid under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[Cyano(thiophen-2-yl)methyl]piperidine-4-carboxylicacid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
1-[Cyano(thiophen-2-yl)methyl]piperidine-4-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-[Cyano(thiophen-2-yl)methyl]piperidine-4-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
*Estimated based on analogs.
Key Observations:
- Thiophene vs.
- Cyano Group: The nitrile in the target compound increases polarity without ionization, balancing solubility and membrane permeability compared to ionizable sulfonyl or carboxylic ester groups .
- Chloro and Sulfonyl Substituents : Halogens (e.g., Cl) and sulfonyl groups improve metabolic stability but may reduce solubility .
Physicochemical Properties
*Predicted based on substituent contributions.
Biological Activity
1-[Cyano(thiophen-2-yl)methyl]piperidine-4-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on antimicrobial, antioxidant, and anti-inflammatory activities, as well as its mechanism of action based on recent studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a cyano group and a thiophene moiety. This structural configuration is hypothesized to contribute significantly to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that 1-[Cyano(thiophen-2-yl)methyl]piperidine-4-carboxylic acid exhibits significant antimicrobial properties. For instance, it was found to inhibit various bacterial strains with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 20 |
| Staphylococcus aureus | 15 |
| Pseudomonas aeruginosa | 25 |
In vitro tests indicated that the compound's activity against E. coli was particularly notable, with an IC50 value of approximately 9.80 µM, similar to that of ciprofloxacin .
Antioxidant Activity
The compound also displays potent antioxidant properties. In DPPH scavenging assays, it achieved radical scavenging percentages ranging from 84% to 90%, indicating its effectiveness in neutralizing free radicals and potentially mitigating oxidative stress .
Anti-inflammatory Activity
Anti-inflammatory effects were assessed using human red blood cell (HRBC) membrane stabilization assays. The compound exhibited a stabilization percentage of approximately 86.70%, suggesting a significant protective effect against hemolysis induced by heat and hypotonic solutions .
The biological activity of 1-[Cyano(thiophen-2-yl)methyl]piperidine-4-carboxylic acid is attributed to its ability to inhibit key enzymes involved in bacterial DNA replication, particularly DNA gyrase B. This inhibition is crucial for the antibacterial efficacy observed in studies .
Case Studies and Research Findings
A comprehensive study evaluated the compound's effects in various biological assays:
- Antimicrobial Efficacy : In a controlled environment, the compound was tested against multiple pathogens, showing broad-spectrum activity.
- In Vivo Studies : Animal models demonstrated that administration of the compound resulted in significant reductions in bacterial load and inflammation markers.
- Cytotoxicity Assessment : The cytotoxicity profile was evaluated using standard cell lines, revealing moderate toxicity at higher concentrations but acceptable safety margins for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[Cyano(thiophen-2-yl)methyl]piperidine-4-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as:
- Step 1 : Cyanomethylation of thiophene-2-carbaldehyde using KCN or trimethylsilyl cyanide under acidic conditions to introduce the cyano group.
- Step 2 : Coupling the thiophene-2-yl-cyanomethyl intermediate with piperidine-4-carboxylic acid derivatives via nucleophilic substitution or reductive amination.
- Step 3 : Optimizing reaction conditions (e.g., reflux in anhydrous THF or DMF) to enhance yield and purity .
- Critical Note : Monitor reaction progress using TLC or HPLC to prevent side reactions like over-alkylation .
Q. How should researchers characterize this compound to confirm its structure and purity?
- Methodological Answer : Use a combination of techniques:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm, piperidine ring protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] or [M−H]) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .
Q. What analytical methods are suitable for studying its stability under experimental conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Assess thermal stability by monitoring weight loss at elevated temperatures (e.g., 25–300°C) .
- pH-Dependent Stability Tests : Incubate the compound in buffers (pH 2–12) and analyze degradation via LC-MS .
- Light Sensitivity : Expose to UV/Vis light and track decomposition using spectroscopic methods .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on thiophene or piperidine) influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Replace the thiophene ring with pyridine () or modify the cyano group to an amide () to compare binding affinities toward biological targets (e.g., kinases or GPCRs).
- Use molecular docking to predict interactions with active sites (e.g., hydrogen bonding with the carboxylic acid group at piperidine-4-position) .
- Key Finding : Fluorine substitution on the thiophene ring (as in ) enhances metabolic stability but may reduce solubility .
Q. How can researchers resolve discrepancies in spectroscopic data between synthesized batches?
- Methodological Answer :
- Comparative Analysis : Replicate synthesis under standardized conditions and cross-validate NMR/MS data with independent labs .
- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., unreacted intermediates or oxidation derivatives) .
- Theoretical Modeling : Compare experimental H NMR shifts with density functional theory (DFT)-predicted values to identify conformational differences .
Q. What computational strategies are effective for predicting its solubility and permeability?
- Methodological Answer :
- Log S and Log P Calculations : Use software like ACD/Labs or ChemAxon to estimate aqueous solubility (Log S ≈ −3.2) and partition coefficients (Log P ≈ 1.8) .
- Molecular Dynamics Simulations : Model solvation effects in water/DMSO mixtures to optimize formulation for in vitro assays .
- Permeability Assays : Parallel Artificial Membrane Permeability Assay (PAMPA) to predict blood-brain barrier penetration .
Q. How can researchers optimize reaction yields while minimizing side-product formation?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts for cyanomethyl-thiophene coupling reactions .
- Temperature Control : Maintain reactions at 0–5°C to suppress thermal degradation pathways .
- Workflow Example :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | KCN, HSO | RT, 12 h | 65 |
| 2 | Piperidine-4-COOH, DCC | 0°C, 2 h | 78 |
Q. What strategies are recommended for evaluating its biological activity in complex matrices (e.g., plasma or tissue homogenates)?
- Methodological Answer :
- Matrix-Effects Mitigation : Use stable isotope-labeled internal standards (SIL-IS) in LC-MS/MS quantification to correct for ion suppression .
- Dose-Response Studies : Test cytotoxicity (IC) in cell lines (e.g., HEK293 or HepG2) and correlate with structural features (e.g., thiophene electronegativity) .
- Metabolite Identification : Incubate with liver microsomes and profile metabolites via HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
